3-Bromo-1H-1,2,4-triazole
Overview
Description
3-Bromo-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C2H2BrN3. It is a derivative of 1,2,4-triazole, where a bromine atom is substituted at the third position of the triazole ring. This compound is known for its applications in various fields, including organic synthesis, coordination chemistry, and medicinal chemistry .
Mechanism of Action
Target of Action
3-Bromo-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . The primary targets of 1,2,4-triazoles are often transition metals, as they can act as ligands to create coordination complexes . These complexes can have various roles, depending on the specific transition metal and the surrounding biochemical environment .
Mode of Action
The mode of action of this compound involves its ability to accept and transfer acyl groups in synthetic reactions . This makes it a useful catalyst for the synthesis of esters . The interaction with its targets results in the formation of these new compounds, which can then participate in further biochemical reactions .
Biochemical Pathways
Given its role in the synthesis of esters , it’s likely that it influences pathways involving these compounds. Ester compounds are involved in a wide range of biochemical processes, including lipid metabolism and signal transduction.
Pharmacokinetics
Its molecular weight (14796 g/mol) suggests that it may have good bioavailability, as smaller molecules are generally more readily absorbed and distributed in the body .
Result of Action
The result of this compound’s action is the formation of ester compounds . These compounds can have various effects at the molecular and cellular level, depending on their specific structure and the biochemical pathways they participate in. For example, some esters are involved in cellular signaling, while others play a role in energy storage and release.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen, heat, and light. These factors could potentially affect its stability, efficacy, and mode of action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-1H-1,2,4-triazole are largely derived from its triazole core. Triazoles have been associated with a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties
Cellular Effects
For instance, di-arylated 1,2,4-triazole molecules have been synthesized and screened against human breast cancer cell lines, showing promising results
Molecular Mechanism
It is known that the 1,2,4-triazole ring can interact with amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction
Temporal Effects in Laboratory Settings
Related 1,2,4-triazole compounds have been reported to exhibit high chemical stability .
Metabolic Pathways
Di-arylated 1,2,4-triazole molecules have been reported to exhibit metabolic stability in diverse liver microsomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1H-1,2,4-triazole can be synthesized through several methods. One common method involves the bromination of 1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Cyclization Reactions: It can be used as a building block in the synthesis of larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases such as triethylamine or potassium carbonate.
Major Products:
Substituted Triazoles: Formed by nucleophilic substitution.
Biaryl Compounds: Formed by coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-1H-1,2,4-triazole is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and material science .
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. It has been explored for its potential in developing anticancer, antifungal, and antibacterial agents .
Industry: The compound is used in the synthesis of agrochemicals, dyes, and polymers. Its ability to act as a catalyst in esterification reactions makes it valuable in industrial processes .
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound without the bromine substitution.
5-Bromo-1H-1,2,4-triazole: Another brominated derivative with the bromine atom at the fifth position.
1,2,3-Triazole: An isomer with a different arrangement of nitrogen atoms in the ring
Uniqueness: 3-Bromo-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the third position makes it a versatile intermediate for further functionalization and synthesis of complex molecules .
Properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIZISRHAQPAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223661 | |
Record name | 1H-1,2,4-Triazole, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7343-33-1 | |
Record name | 1H-1,2,4-Triazole, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the solid-state structure of 3-Bromo-1H-1,2,4-triazole?
A: For a long time, there was uncertainty regarding the predominant tautomeric form of halogenated 1,2,4-triazoles, including this compound. The research paper titled "The structure of halogeno-1,2,4-triazoles in the solid state and in solution" [] utilized X-ray crystallography to definitively determine the structure of this compound in its solid state. This was crucial because it confirmed that 3-halo-1H-1,2,4-triazoles do not deviate from the established rule regarding annular tautomerism in these compounds. Understanding the solid-state structure provides a foundation for predicting its behavior in various chemical reactions and developing further research.
Q2: How does the paper "Thietanyl Protection in the Synthesis of 5-Aryloxy(sulfonyl)-3-bromo-1,2,4-triazoles" contribute to our understanding of this compound?
A: This paper [] explores a synthetic route to produce a range of 3-Bromo-1,2,4-triazole derivatives containing specific substituents. While the abstract doesn't provide detailed results, the very title suggests the importance of this compound as a building block for more complex molecules. The use of thietanyl as a protecting group implies that researchers are interested in selectively modifying other positions on the triazole ring, further highlighting the significance of this compound as a synthetic precursor in medicinal or materials chemistry.
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